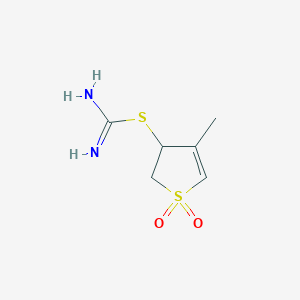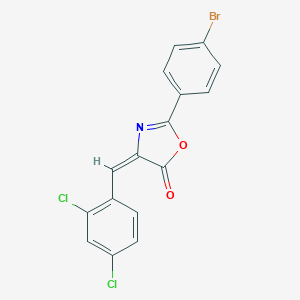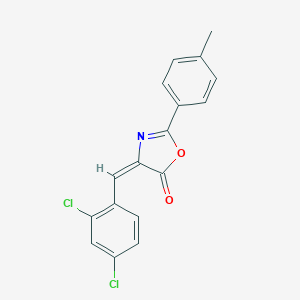![molecular formula C16H25N2O4PS2 B273958 Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate, commonly known as EDDP, is a synthetic compound that has been extensively studied for its potential use in scientific research. EDDP is a phosphorothioate derivative of fentanyl, a potent opioid analgesic. However, EDDP has no opioid activity and is not used for therapeutic purposes. Instead, it is used as a research tool to investigate the biochemical and physiological effects of phosphorothioate compounds.
Mécanisme D'action
The exact mechanism of action of EDDP is not fully understood. However, it is known to inhibit acetylcholinesterase, which can lead to an accumulation of acetylcholine in the synaptic cleft and overstimulation of the nervous system. This can result in seizures and other neurological effects.
Biochemical and Physiological Effects:
EDDP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which can lead to seizures and other neurological effects. EDDP has also been shown to induce oxidative stress and to affect the expression of genes involved in inflammation and apoptosis. Additionally, EDDP has been shown to affect the function of ion channels and to alter the release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
EDDP has several advantages as a research tool. It is a potent inhibitor of acetylcholinesterase and can be used to study the effects of phosphorothioate compounds on this enzyme. EDDP is also relatively stable and can be stored for long periods of time. However, EDDP has some limitations as a research tool. It is a toxic compound and must be handled with care. Additionally, its effects on the nervous system can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on EDDP. One area of interest is the development of new phosphorothioate compounds with improved properties for use as research tools or therapeutic agents. Another area of interest is the investigation of the effects of EDDP on other systems in the body, such as the immune system. Additionally, further research is needed to fully understand the mechanism of action of EDDP and its effects on the nervous system.
Méthodes De Synthèse
EDDP is synthesized by reacting fentanyl with diethyl phosphorothioate in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2-aminoaniline and ethyl chloroformate to form EDDP. The synthesis of EDDP is a complex process that requires careful control of reaction conditions to obtain a high yield of pure product.
Applications De Recherche Scientifique
EDDP has been used extensively in scientific research to investigate the biochemical and physiological effects of phosphorothioate compounds. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, and to cause seizures in animals. EDDP has also been used as a tool to study the pharmacokinetics and metabolism of phosphorothioate compounds.
Propriétés
Nom du produit |
Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate |
|---|---|
Formule moléculaire |
C16H25N2O4PS2 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
ethyl (E)-3-(2-aminoanilino)-2-diethoxyphosphinothioylsulfanylbut-2-enoate |
InChI |
InChI=1S/C16H25N2O4PS2/c1-5-20-16(19)15(25-23(24,21-6-2)22-7-3)12(4)18-14-11-9-8-10-13(14)17/h8-11,18H,5-7,17H2,1-4H3/b15-12+ |
Clé InChI |
VMIATHPRGPPSKG-NTCAYCPXSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C)\NC1=CC=CC=C1N)/SP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C(=C(C)NC1=CC=CC=C1N)SP(=S)(OCC)OCC |
SMILES canonique |
CCOC(=O)C(=C(C)NC1=CC=CC=C1N)SP(=S)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)
![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)

![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)

